An In-Depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
An In-Depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Executive Summary: This document provides a comprehensive technical overview of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The guide details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in drug discovery and medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry. As a class of diazanaphthalenes, naphthyridines feature a bicyclic structure with one nitrogen atom in each ring.[1] The partial saturation of this scaffold to form tetrahydronaphthyridines (THNs) is a recognized strategy in drug design to increase the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved aqueous solubility, enhanced metabolic stability, and better three-dimensional structural diversity compared to their flat aromatic counterparts.[2] The introduction of a nitro group onto this scaffold further enhances its chemical utility, providing a key functional handle for diversification and a potential pharmacophore for various biological activities.
Chemical Identity and Structure
Nomenclature and Physicochemical Properties
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is the hydrochloride salt of the parent nitro-substituted heterocyclic compound. The dihydrochloride form is typically supplied to enhance stability and aqueous solubility, which are critical parameters for handling, formulation, and biological screening.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-nitro-5,6,7,8-tetrahydronaphthyridine;dihydrochloride | N/A (Constructed) |
| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | Calculated |
| Molecular Weight | 252.09 g/mol | Calculated |
| Parent Compound CAS | 1014811-38-5 | BroadPharm |
| Parent Compound Formula | C₈H₉N₃O₂ | BroadPharm |
| Parent Compound MW | 179.18 g/mol | BroadPharm |
| Appearance | Typically a solid powder | General Knowledge |
Note: Data for the dihydrochloride salt is limited; properties of the parent compound are provided for reference.
Structural Analysis
The core structure consists of a fused pyridine and a dihydropyridine ring. Key features include:
-
1,6-Naphthyridine Core: A bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 6.[1]
-
Tetrahydro Feature: The saturation of the pyridine ring containing the N-6 nitrogen introduces conformational flexibility.
-
Nitro Group (-NO₂): An electron-withdrawing group at position 3, which significantly influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle.
-
Dihydrochloride Salt: Both nitrogen atoms (at positions 1 and 6) are basic and are protonated by hydrochloric acid. This salt formation is crucial for improving the compound's solubility in aqueous media, a desirable trait for many pharmaceutical applications.
Synthesis and Reactivity
Synthetic Strategies
A generalized synthetic workflow can be conceptualized as follows:
Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.
Therapeutic Potential of the Scaffold
The tetrahydronaphthyridine scaffold is present in molecules with demonstrated biological activity. For example, derivatives have been investigated as potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt), which is a target for autoimmune diseases. [4]Libraries based on the 5,6,7,8-tetrahydro-1,6-naphthyridine core have also been screened for antituberculosis activity, yielding lead compounds. [3] Furthermore, the nitroaromatic moiety itself is a key feature in many pharmaceuticals. [5]Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. [6]The nitro group can be crucial for the mechanism of action, sometimes acting as a bioreductive prodrug that becomes activated under specific physiological conditions, such as the hypoxia found in solid tumors. [7][8]
Experimental Protocols
Protocol: Reduction of the Nitro Group
This protocol describes a standard laboratory procedure for the reduction of the nitro group to a primary amine, a critical step for subsequent derivatization.
Objective: To synthesize 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine from the nitro precursor.
Materials:
-
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus (Celite pad)
Procedure:
-
Dissolution: Dissolve 1 equivalent of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride in a suitable solvent like methanol in a round-bottom flask. Causality: The dihydrochloride salt ensures good solubility in polar protic solvents like methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Self-Validation: The complete removal of the black Pd/C catalyst is a visual confirmation of proper filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine product, which can be used directly or purified further by crystallization or column chromatography.
Safety, Handling, and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The dihydrochloride salt form generally offers improved stability over the free base.
-
Toxicity: While specific toxicity data is not available, nitroaromatic compounds as a class can have potential toxicity risks, including mutagenic or carcinogenic effects. [8]Treat the compound with care as with all new chemical entities.
Conclusion
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a valuable and versatile heterocyclic building block. Its pre-installed functionalities—a reducible nitro group and a nucleophilic secondary amine—provide orthogonal handles for chemical modification. The underlying tetrahydronaphthyridine scaffold offers a desirable three-dimensional geometry for probing biological targets. This combination makes the compound an important tool for medicinal chemists aiming to generate novel, diverse small molecule libraries for drug discovery programs targeting a wide range of diseases.
References
-
American Chemical Society. (2021). 1,6-Naphthyridine. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Available at: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available at: [Link]
-
Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]
-
PubMed. (n.d.). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Available at: [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
-
National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. svedbergopen.com [svedbergopen.com]
